molecular formula C12H15FO3 B12644357 Ethyl 4-(2-fluoro-phenoxy)butanoate

Ethyl 4-(2-fluoro-phenoxy)butanoate

Cat. No.: B12644357
M. Wt: 226.24 g/mol
InChI Key: OBGCOSPPHPGCDS-UHFFFAOYSA-N
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Description

Overview of Aryl Ether Compounds in Contemporary Chemical Research

Aryl ethers are a class of organic compounds featuring an oxygen atom connected to an aryl group and another alkyl or aryl group (R-O-Ar). numberanalytics.com This structural motif is of great importance in organic chemistry. numberanalytics.com The ether linkage is generally stable and relatively unreactive, which makes it a reliable component in the backbone of more complex molecules. labinsights.nl

The aryl ether framework is a common feature in a wide array of pharmaceutical compounds and natural products, contributing to their unique physicochemical and biological properties. labinsights.nlontosight.ai In drug design, the incorporation of an ether linkage can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical pharmacokinetic parameters. numberanalytics.com Ethers are found in various drug classes, including anesthetics, analgesics, and antibiotics. numberanalytics.com

The synthesis of aryl ethers is a well-established area of organic chemistry, with several named reactions being standard methods for their preparation. These methods are crucial for constructing the diverse molecular architectures needed for chemical research and development.

Interactive Table 1: Common Synthetic Methods for Aryl Ethers

Synthesis MethodDescriptionKey Reagents/Catalysts
Williamson Ether Synthesis A reaction between a phenoxide and an alkyl halide. It is a classic and widely used method.Sodium or potassium phenoxide, alkyl halide
Ullmann Condensation A copper-catalyzed reaction between a phenol (B47542) and an aryl halide. Particularly useful for forming diaryl ethers.Copper catalyst, aryl halide, phenol, base
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction. While primarily for C-N bonds, variations are used for C-O bond formation.Palladium catalyst, phosphine (B1218219) ligand, base
Chan-Lam Coupling A copper-catalyzed cross-coupling of boronic acids with alcohols or phenols. acs.orgCopper catalyst, boronic acid, phenol

Significance of Fluorine Substitution in Organic Chemistry and Chemical Biology

In medicinal chemistry, selectively adding fluorine to a drug candidate can profoundly influence its properties: nih.gov

Metabolic Stability: The strength of the C-F bond often protects the molecule from metabolic oxidation by enzymes like cytochrome P450. mdpi.comnih.gov This can increase the drug's half-life and bioavailability.

Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (its ability to dissolve in fats), which can enhance its ability to cross cell membranes. nih.gov

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target. benthamscience.commdpi.com

pKa Modulation: The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which is a critical tool for controlling a compound's ionization state and physical properties. researchgate.netnih.gov

Furthermore, the fluorine-18 (B77423) (¹⁸F) isotope is a positron emitter with a convenient half-life, making it invaluable for Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool used in research and clinical settings. nih.govnih.gov

Interactive Table 2: Effects of Fluorine Substitution in Drug Design

Property AffectedConsequence of FluorinationScientific Rationale
Metabolic Stability IncreasedThe high strength of the C-F bond resists enzymatic cleavage. mdpi.com
Lipophilicity IncreasedEnhances membrane permeability and absorption. nih.gov
Binding Affinity ModifiedAlters electronic interactions with target proteins or receptors. benthamscience.com
Acidity/Basicity (pKa) ModulatedThe inductive effect of fluorine alters the electron density of nearby functional groups. researchgate.net

Rationale and Scope of Academic Inquiry into Ethyl 4-(2-fluoro-phenoxy)butanoate

While extensive research dedicated solely to this compound is not widely published, the rationale for its scientific investigation can be inferred from its molecular architecture. It serves as a model compound and a versatile building block that combines the key features discussed above: an aryl ether linkage and a fluorine substituent.

The academic inquiry into compounds like this compound is typically driven by the search for new bioactive molecules. It is a scaffold that can be readily modified, allowing chemists to explore how changes in its structure affect its properties. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, creating a library of related compounds for biological screening.

The specific placement of the fluorine atom at the ortho position of the phenoxy ring is significant. This substitution pattern can influence the conformation of the aryl ether bond and modulate the electronic environment of the aromatic ring, which could be crucial for its interaction with biological targets. Research into such molecules often involves their synthesis and subsequent use as intermediates in the creation of more complex molecules for applications in pharmaceuticals or agrochemicals. researchgate.net For example, similar fluorinated phenoxy structures are found in herbicides and in precursors to potential drug candidates. researchgate.netmdpi.com

Interactive Table 3: Structural Features and Research Implications of this compound

Structural ComponentFeaturePotential Research Focus
Aryl Ether Core 2-Fluorophenoxy group linked to a butanoate chainStudy of conformational effects of the ortho-fluoro substituent on the ether linkage.
Fluorine Substituent Single fluorine atom on the aromatic ringInvestigation of improved metabolic stability and altered electronic properties for potential biological activity. mdpi.com
Ethyl Butanoate Chain A four-carbon ester chainServes as a handle for further chemical modification (e.g., hydrolysis, amidation) to create derivative libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 4-(2-fluorophenoxy)butanoate

InChI

InChI=1S/C12H15FO3/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

OBGCOSPPHPGCDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC=C1F

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Ethyl 4 2 Fluoro Phenoxy Butanoate

Convergent and Divergent Synthetic Routes for Phenoxybutanoate Core Structures

The assembly of the Ethyl 4-(2-fluoro-phenoxy)butanoate scaffold can be approached from multiple strategic angles, broadly categorized as convergent or divergent synthesis. crimsonpublishers.com

Etherification followed by synthesis: Reaction of 2-fluorophenol (B130384) with a suitable 4-carbon electrophile containing a precursor to the ester (e.g., ethyl 4-bromobutanoate).

Esterification precursor synthesis followed by esterification: Synthesis of the intermediate 4-(2-fluorophenoxy)butanoic acid, which is then esterified with ethanol (B145695). quora.com

A divergent synthesis , in contrast, would begin with a common core structure that is subsequently modified to produce a range of different but related molecules. crimsonpublishers.com While less direct for synthesizing a single target like this compound, this strategy is valuable in medicinal chemistry for creating libraries of analogs for structure-activity relationship studies. For instance, one could start with a generic phenoxybutanoate core and introduce various substituents on the aromatic ring in the final steps.

The formation of the ethyl ester group is a critical step in one of the primary convergent routes. This is most commonly achieved through the Fischer-Speier esterification of the corresponding carboxylic acid, 4-(2-fluorophenoxy)butanoic acid.

This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). quora.comyoutube.com The equilibrium of the reaction is driven towards the product (the ester) by using the alcohol as the solvent or by removing the water formed during the reaction. quora.comyoutube.com

Reaction Scheme: Fischer-Speier Esterification

CH₃CH₂OH + HOOC(CH₂)₃OC₆H₄F ⇌ CH₃CH₂OOC(CH₂)₃OC₆H₄F + H₂O

(Ethanol + 4-(2-fluorophenoxy)butanoic acid ⇌ this compound + Water)

Reactants Catalyst Key Conditions Product
4-(2-fluorophenoxy)butanoic acid, EthanolConcentrated H₂SO₄Reflux, removal of waterThis compound

This interactive table summarizes the Fischer-Speier esterification process.

The crucial carbon-oxygen ether bond between the fluorophenyl ring and the butanoate side chain is typically formed via a Williamson ether synthesis. This method involves the reaction of a metal phenoxide with an alkyl halide. mdpi.com

In the context of this compound synthesis, this involves the deprotonation of 2-fluorophenol using a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic 2-fluorophenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with an ethyl ester of a 4-halobutanoic acid, such as ethyl 4-bromobutanoate. sigmaaldrich.comnih.gov

Reactants Base Solvent Product
2-Fluorophenol, Ethyl 4-bromobutanoate sigmaaldrich.comK₂CO₃, NaHAcetone, DMFThis compound

This interactive table outlines the components of the Williamson ether synthesis for the target compound.

The alkylation of 2-fluorophenol is synonymous with the etherification strategy described above, viewed from the perspective of the phenol (B47542) being the substrate that is alkylated. The process involves the O-alkylation of the 2-fluorophenoxide with a reagent carrying the four-carbon ester chain, namely ethyl 4-bromobutanoate. sigmaaldrich.com The success of this alkylation depends on the nucleophilicity of the phenoxide and the reactivity of the alkyl halide. Ethyl 4-bromobutanoate is an effective alkylating agent for this purpose due to the presence of a reactive primary carbon-bromine bond. nih.gov

Reaction Scheme: O-Alkylation of 2-Fluorophenol

FC₆H₄ONa + Br(CH₂)₃COOCH₂CH₃ → FC₆H₄O(CH₂)₃COOCH₂CH₃ + NaBr

(Sodium 2-fluorophenoxide + Ethyl 4-bromobutanoate → this compound + Sodium bromide)

Stereoselective and Asymmetric Synthesis Investigations

This compound itself is an achiral molecule and therefore does not require stereoselective synthesis. However, the principles of asymmetric synthesis are highly relevant for the preparation of chiral analogs or precursors, which may have applications in pharmaceutical or materials science. nih.govchiralpedia.com Chiral derivatives could be created by introducing a stereocenter, for example, on the butanoate chain.

Methods for achieving this include:

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor, such as 4-(2-fluorophenoxy)butanoic acid, to direct the stereoselective alkylation at the α-position (C2) of the butanoate chain before being removed. york.ac.uk

Asymmetric Catalysis: A chiral catalyst (organometallic, organocatalyst, or biocatalyst) could be used to facilitate an enantioselective reaction. frontiersin.org For instance, an asymmetric hydrogenation of a precursor containing a double bond in the butanoate chain could establish a chiral center with high enantiomeric excess.

While no specific studies on the asymmetric synthesis of chiral analogs of this compound are prominently documented, the extensive body of literature on asymmetric synthesis provides a clear toolbox for how such syntheses could be designed and executed if a specific chiral target were desired. iupac.orgnih.gov

Advanced Catalytic Approaches in the Synthesis of this compound Analogs

Modern catalysis offers powerful alternatives to classical synthetic methods like the Williamson ether synthesis, often providing milder reaction conditions, higher yields, and greater functional group tolerance. chiralpedia.com

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium or copper, have become a cornerstone of C-O bond formation for synthesizing diaryl ethers and alkyl aryl ethers. The Buchwald-Hartwig amination protocol, for example, has been extended to C-O coupling and represents a powerful method for forming the phenoxy linkage in the target molecule and its analogs.

This approach would involve coupling an aryl halide or triflate (e.g., 1-bromo-2-fluorobenzene) with an alcohol (e.g., ethyl 4-hydroxybutanoate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Illustrative Reaction Scheme: Buchwald-Hartwig C-O Coupling

FC₆H₄Br + HO(CH₂)₃COOCH₂CH₃ → FC₆H₄O(CH₂)₃COOCH₂CH₃

(1-Bromo-2-fluorobenzene + Ethyl 4-hydroxybutanoate (B1227057) → this compound)

Aryl Halide Alcohol Catalyst System Base
1-Bromo-2-fluorobenzeneEthyl 4-hydroxybutanoatePd(OAc)₂, RuPhosCs₂CO₃
2-Fluorophenyl triflateEthyl 4-hydroxybutanoatePd₂(dba)₃, SPhosK₃PO₄

This interactive table presents potential catalyst systems for the transition metal-catalyzed synthesis of the target ether linkage.

These advanced catalytic methods provide a robust and versatile alternative for the synthesis of this compound and a wide array of structurally related analogs, facilitating the exploration of this chemical space for various applications.

Organocatalytic Methodologies

While traditional methods like the Williamson ether synthesis provide a foundational approach to forming the ether linkage in this compound, recent advancements in organocatalysis offer milder and more environmentally benign alternatives. These methods often utilize small organic molecules as catalysts, avoiding the use of potentially toxic or expensive metal-based catalysts.

One plausible organocatalytic route involves the use of phase-transfer catalysts (PTCs). In this approach, a quaternary ammonium (B1175870) or phosphonium (B103445) salt can facilitate the reaction between the sodium salt of 2-fluorophenol and ethyl 4-bromobutanoate. The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs. This method can often be performed under milder conditions and with improved yields compared to uncatalyzed reactions.

Another emerging area is the use of organocatalysts to activate the electrophile. For instance, certain organic molecules can form a more reactive intermediate with ethyl 4-bromobutanoate, which is then more susceptible to nucleophilic attack by 2-fluorophenol. While specific organocatalytic systems for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of organocatalyzed O-arylation of alcohols and phenols are well-established and represent a promising avenue for its synthesis.

Table 1: Hypothetical Organocatalytic Synthesis of this compound

CatalystElectrophileNucleophileSolventTemperature (°C)Yield (%)
Tetrabutylammonium bromideEthyl 4-bromobutanoate2-FluorophenolToluene/Water80>85
Chiral Phosphoric AcidActivated Ethyl 4-bromobutanoate2-FluorophenolDichloromethane25High (enantioselective potential)

Chemical Modifications and Derivatization Studies of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be broadly categorized into transformations of the ester group, substitutions on the aromatic ring, and alterations of the ether linkage.

The ethyl ester functionality of the molecule is a versatile handle for a variety of chemical transformations.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(2-fluoro-phenoxy)butanoic acid , under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, using reagents like sodium hydroxide (B78521) or potassium hydroxide, is typically irreversible and proceeds to completion. libretexts.orglibretexts.org Acid-catalyzed hydrolysis, using mineral acids such as sulfuric acid in the presence of excess water, is a reversible process. libretexts.orglibretexts.org

Reduction: The ester can be reduced to the primary alcohol, 4-(2-fluoro-phenoxy)butan-1-ol . Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. libretexts.orgmasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters unless specific activating conditions are employed. libretexts.org

Amidation: The ester can be converted to the corresponding amide, 4-(2-fluoro-phenoxy)butanamide , by reaction with ammonia (B1221849) or primary/secondary amines. This transformation can be achieved through direct aminolysis, often requiring high temperatures and pressures, or more commonly through a two-step process involving initial hydrolysis to the carboxylic acid followed by amide coupling using standard coupling reagents.

Table 2: Functional Group Interconversions of the Ester Terminus

TransformationReagents and ConditionsProduct
Hydrolysis (Basic)NaOH (aq), EtOH, Reflux4-(2-fluoro-phenoxy)butanoic acid
Hydrolysis (Acidic)H₂SO₄ (aq), H₂O, Reflux4-(2-fluoro-phenoxy)butanoic acid
Reduction1. LiAlH₄, THF, 0 °C to rt; 2. H₃O⁺4-(2-fluoro-phenoxy)butan-1-ol
Amidation (via acid)1. NaOH, H₂O/EtOH; 2. SOCl₂; 3. NH₃4-(2-fluoro-phenoxy)butanamide

The 2-fluorophenoxy ring is susceptible to electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile. The fluorine atom is a weakly deactivating but ortho-, para-director, while the ether linkage is an activating ortho-, para-director. The interplay of these directing effects will govern the regioselectivity of the substitution.

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The strong activating effect of the ether oxygen will likely direct the substitution to the positions ortho and para to it. Considering the fluorine at the 2-position, the major products are expected to be Ethyl 4-(2-fluoro-5-nitro-phenoxy)butanoate and Ethyl 4-(2-fluoro-3-nitro-phenoxy)butanoate . The exact ratio of these isomers would depend on the specific reaction conditions. nih.govnih.gov

Halogenation: The aromatic ring can be further halogenated using reagents like bromine in the presence of a Lewis acid or N-bromosuccinimide. libretexts.org Similar to nitration, the substitution pattern will be dictated by the existing substituents, leading to the formation of bromo-substituted derivatives at the positions activated by the ether linkage.

Table 3: Hypothetical Selective Aromatic Substitution Reactions

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄, 0 °CEthyl 4-(2-fluoro-5-nitro-phenoxy)butanoate, Ethyl 4-(2-fluoro-3-nitro-phenoxy)butanoate
BrominationBr₂, FeBr₃, CCl₄Ethyl 4-(5-bromo-2-fluoro-phenoxy)butanoate, Ethyl 4-(3-bromo-2-fluoro-phenoxy)butanoate

The phenoxy-butanoate linker is a key structural element that can be modified to explore structure-activity relationships in medicinal chemistry contexts. Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity. nih.gov

Linker Homologation/Shortening: The four-carbon butanoate chain can be extended or shortened to investigate the optimal distance between the aromatic ring and the terminal functional group.

Bioisosteric Replacement of the Ether Linkage: The ether oxygen can be replaced with other divalent groups such as a sulfur atom (thioether), a methylene (B1212753) group, or an amine. These modifications can significantly alter the conformational properties and metabolic stability of the molecule.

Bioisosteric Replacement of the Ester Group: The ethyl ester can be replaced with other functional groups that can act as carboxylic acid bioisosteres, such as tetrazoles, hydroxamic acids, or certain heterocycles like oxadiazoles. cambridgemedchemconsulting.comnih.gov These replacements can modulate the acidity, polarity, and metabolic fate of the molecule. drughunter.com

Table 4: Potential Bioisosteric Replacements for this compound

Original GroupBioisosteric ReplacementResulting Compound Name (Example)Potential Advantage
Ether (-O-)Thioether (-S-)Ethyl 4-((2-fluorophenyl)thio)butanoateAltered conformation, potential for different metabolic pathways
Ester (-COOEt)Tetrazole5-(3-(2-fluorophenoxy)propyl)-1H-tetrazoleIncreased metabolic stability, similar acidity to carboxylic acid
Ester (-COOEt)1,2,4-Oxadiazole3-((2-fluorophenoxy)methyl)-5-ethyl-1,2,4-oxadiazoleImproved metabolic stability over ester

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 2 Fluoro Phenoxy Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For ethyl 4-(2-fluoro-phenoxy)butanoate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the butanoate chain, and the fluorophenoxy moiety.

Ethyl Group: A triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons would be anticipated, characteristic of an ethyl ester.

Butanoate Chain: The two methylene groups in the butanoate chain would each produce a triplet, with their chemical shifts influenced by the neighboring ester and phenoxy groups.

Fluorophenoxy Group: The aromatic protons would appear as a complex multiplet pattern in the downfield region of the spectrum due to spin-spin coupling with each other and with the fluorine atom.

A predicted ¹H NMR data table is presented below, based on the analysis of similar structures.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Ethyl -CH₃~1.2Triplet~7
Ethyl -CH₂-~4.1Quartet~7
-O-CH₂-CH₂-~2.2Multiplet
-CH₂-C(=O)-~2.5Triplet
Aromatic Protons~6.9-7.2Multiplet

This table is predictive and awaits experimental verification.

Carbon-13 (¹³C) NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing information on the number of different carbon environments.

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield chemical shift, typically around 170-175 ppm.

Aromatic Carbons: The carbons of the fluorophenoxy group would appear in the aromatic region (110-160 ppm), with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbon attached to the ether oxygen would also be significantly deshielded.

Aliphatic Carbons: The carbons of the ethyl group and the butanoate chain would be found in the upfield region of the spectrum.

Below is a predicted ¹³C NMR data table for the compound.

Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl -CH₃~14
Ethyl -CH₂-~60
-O-CH₂-CH₂-~24
-CH₂-C(=O)-~30
C-O (phenoxy)~67
Aromatic C-F~153 (d, ¹JCF ≈ 240 Hz)
Other Aromatic C~115-158
C=O~173

This table is predictive and awaits experimental verification.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds. chemcd.com Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides a clear window into the electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would be expected to show a single multiplet, with its chemical shift and coupling pattern providing information about the neighboring protons on the aromatic ring.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure. nih.govnih.govchemicalbook.comchemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons in the molecular structure. nih.govchemicalbook.comchemicalbook.com For instance, it would show correlations between the protons of the ethyl group and between the adjacent methylene groups of the butanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. nih.govnih.govchemicalbook.comchemicalbook.com This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). nih.govnih.govchemicalbook.comchemicalbook.com This is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the protons of the ether-linked methylene group and the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. nih.govchemicalbook.comchemicalbook.com This can provide insights into the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like esters. In ESI-MS, the molecule is typically protonated or adducted with a small cation (e.g., Na⁺) to form a charged species that can be detected by the mass spectrometer. The high-resolution measurement of the mass of this ion allows for the calculation of the exact molecular formula.

Furthermore, by inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments can provide valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of the ethoxy group, cleavage of the butanoate chain, and fragmentation of the fluorophenoxy moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any volatile impurities that may be present from the synthesis or degradation processes.

In a typical GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium, transports the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification.

Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting molecular ion and its fragment ions are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

While a specific mass spectrum for this compound is not publicly available, a predicted fragmentation pattern can be deduced based on the fragmentation of similar structures, such as other ethyl esters and phenoxy compounds. researchgate.netdocbrown.infofoodb.ca The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₅FO₃, MW = 226.24 g/mol ). Key fragmentation pathways would likely involve:

α-cleavage at the ether linkage, leading to the formation of a stable phenoxy radical or cation.

McLafferty rearrangement , a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen and elimination of a neutral alkene molecule.

Loss of the ethoxy group (-OCH₂CH₃) from the ester function.

Fragmentation of the butanoate chain .

A hypothetical table of major fragment ions for this compound is presented below.

Predicted m/zPossible Fragment Ion/Neutral Loss
226[C₁₂H₁₅FO₃]⁺ (Molecular Ion)
181[M - OCH₂CH₃]⁺
129[M - CH₂(CH₂)₂COOEt]⁺
111[F-C₆H₄-O]⁺
101[CH₂(CH₂)₂COOEt]⁺
73[COOEt]⁺

This table is predictive and based on the general fragmentation patterns of related molecules.

The purity of an this compound sample can be determined by the relative area of its peak in the total ion chromatogram (TIC). Any additional peaks would indicate the presence of impurities, which can be identified by their respective mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

For the analysis of this compound in complex mixtures, particularly in environmental or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS is suitable for a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile.

In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the analyte's affinity for the stationary and mobile phases. For a compound like this compound, a reversed-phase column (e.g., C18) would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve peak shape and ionization. researchgate.netlcms.cz

After elution from the LC column, the analyte enters the mass spectrometer via an interface that removes the solvent and ionizes the molecule. Electrospray ionization (ESI) is a common ionization technique for this type of compound, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and sensitivity. In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented, and the resulting product ions are detected. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for quantification at very low levels, even in complex matrices. econference.io

While specific LC-MS parameters for this compound are not documented in the literature, a general method can be proposed based on the analysis of similar phenoxy herbicides and their esters. researchgate.netlcms.czeconference.io

ParameterTypical Value/Condition
LC Column Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient A suitable gradient from a lower to a higher percentage of mobile phase B
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Full scan or MS/MS (SRM/MRM)

This table provides a general starting point for method development.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds.

Key expected IR absorption bands for this compound are detailed in the table below.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H stretchAromatic ring
~2960-2850C-H stretchAliphatic (butyl chain)
~1735C=O stretchEster
~1600, ~1500C=C stretchAromatic ring
~1250C-O-C stretch (asymmetric)Aryl-alkyl ether
~1200C-O stretchEster
~1100C-F stretchFluoroaromatic

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

Currently, there is no publicly available X-ray crystal structure for this compound. However, if a suitable single crystal could be grown, X-ray diffraction analysis would provide invaluable information, including:

Confirmation of the molecular connectivity: Unambiguously verifying the atom-to-atom connections.

Detailed conformational analysis: Determining the preferred torsion angles of the flexible butanoate chain and the orientation of the 2-fluorophenoxy group relative to the rest of the molecule.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice and identifying any significant intermolecular forces, such as hydrogen bonds or π-π stacking, which influence the physical properties of the solid.

Absolute configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.

The structural data obtained would be crucial for understanding the molecule's shape, which in turn influences its biological activity and physical properties. Studies on related phenoxyalkanoic acids have shown how subtle changes in substitution can affect the crystal packing and intermolecular interactions. researchgate.net

Theoretical and Computational Chemistry Studies on Ethyl 4 2 Fluoro Phenoxy Butanoate

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the macroscopic and dynamic behavior of molecules, including their flexibility and interactions with their environment.

The flexible side chain of Ethyl 4-(2-fluoro-phenoxy)butanoate suggests a rich conformational landscape. Conformational analysis, through methods like molecular mechanics or quantum chemical calculations, would identify the various low-energy conformers and the energy barriers separating them. Molecular dynamics simulations could further reveal how the molecule behaves over time, including the flexibility of its ether linkage and butanoate chain. This information is critical for understanding its interaction with biological targets or its properties in different phases, but specific studies are currently lacking.

The presence of a fluorine atom and oxygen atoms in this compound suggests its potential to participate in various non-covalent interactions, such as hydrogen bonding (with the ester and ether oxygens as acceptors) and halogen bonding (with the fluorine atom as a potential acceptor or donor). Computational methods can predict the strength and geometry of these interactions, which are fundamental to understanding its crystal packing, solubility, and binding affinity to other molecules. Regrettably, no computational studies have been published that specifically detail the intermolecular interactions of this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating parameters such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), researchers can corroborate experimental findings and gain a deeper understanding of the molecule's structure and electronic environment. For this compound, computed spectroscopic data would be instrumental in its characterization. However, the absence of such published computational data prevents a detailed analysis in this area.

Computational Studies on Reaction Mechanisms and Kinetic Profiles

One of the most common approaches for studying reaction mechanisms is Density Functional Theory (DFT). grnjournal.usacs.org DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. github.iowikipedia.org The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. fiveable.me By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined, which is a key parameter in the Arrhenius equation for the reaction rate constant.

For instance, a hypothetical DFT study on the alkaline hydrolysis of this compound to form 4-(2-fluorophenoxy)butanoic acid and ethanol (B145695) would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The calculations would aim to locate the transition state for this step and any subsequent proton transfer steps. The results of such a study could be presented in a table summarizing the key energetic parameters.

Hypothetical Reaction Profile for Alkaline Hydrolysis of this compound

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (EFPB + OH⁻)B3LYP/6-31G0.00
Transition State 1 (TS1)B3LYP/6-31G+12.5
IntermediateB3LYP/6-31G-8.2
Transition State 2 (TS2)B3LYP/6-31G+5.7
Products (Acid + Ethoxide)B3LYP/6-31G*-15.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, computational methods like Transition State Theory (TST) can be used in conjunction with the calculated activation energies to predict reaction rate constants. wikipedia.orgfiveable.me Variational Transition State Theory (VTST) offers a more refined approach by locating the transition state at the maximum of the Gibbs free energy of activation, which can provide more accurate rate constants, especially for reactions with low barriers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can also be employed to predict the kinetic profiles of compounds like this compound. libretexts.orgwikipedia.orgprotoqsar.com These models establish a mathematical relationship between the chemical structure and a particular property, such as a reaction rate constant. researchgate.netrsc.org By training a model on a dataset of similar compounds with known kinetic data, the rate constant for a new compound can be predicted based on its molecular descriptors.

In Silico Biotransformation Prediction and Metabolic Pathway Mapping

In silico methods are increasingly used in the early stages of drug discovery and environmental risk assessment to predict the metabolic fate of xenobiotics. eurekaselect.comcreative-biolabs.comnih.gov These computational tools can predict potential metabolites, identify the enzymes responsible for metabolism, and map out possible metabolic pathways, thereby reducing the need for extensive experimental studies. news-medical.net For this compound, in silico biotransformation prediction can provide valuable insights into its potential biological activity and persistence.

The prediction of drug metabolism can be broadly categorized into ligand-based and structure-based approaches. eurekaselect.comnih.gov

Ligand-based methods rely on the chemical structure of the compound to predict its metabolic fate. creative-biolabs.com These include expert systems, which use a set of predefined biotransformation rules, and machine learning models trained on large datasets of known metabolic reactions. nih.govnih.govfrontiersin.orgbenthamdirect.com

Structure-based methods utilize the three-dimensional structures of metabolizing enzymes, such as Cytochrome P450 (CYP) enzymes, to predict how a compound will bind and be transformed. eurekaselect.comcreative-biolabs.com Molecular docking simulations can predict the preferred binding orientation of this compound in the active site of a CYP enzyme, and subsequent molecular dynamics simulations can explore the dynamics of the enzyme-substrate complex.

Several software tools are available for in silico metabolism prediction, such as BioTransformer, MetaDrug, and GLORYx. nih.govdigitellinc.comnih.govoup.com These tools can predict the likely sites of metabolism on a molecule and the resulting metabolites. For this compound, potential metabolic reactions could include:

Ester hydrolysis: Cleavage of the ethyl ester to form 4-(2-fluorophenoxy)butanoic acid.

Aromatic hydroxylation: Addition of a hydroxyl group to the fluorophenoxy ring, likely mediated by CYP enzymes.

O-dealkylation: Cleavage of the ether bond.

Phase II conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

The predicted metabolites can be ranked based on their likelihood of formation, and this information can be used to guide experimental metabolite identification studies.

Hypothetical Predicted Metabolites of this compound

MetabolitePredicted TransformationPredicted Enzyme FamilyLikelihood Score
4-(2-fluorophenoxy)butanoic acidEster HydrolysisCarboxylesterasesHigh
Ethyl 4-(2-fluoro-5-hydroxyphenoxy)butanoateAromatic HydroxylationCYP2C9Medium
Ethyl 4-(2-fluoro-4-hydroxyphenoxy)butanoateAromatic HydroxylationCYP3A4Medium
2-Fluorophenol (B130384)O-dealkylationCYP enzymesLow
4-(2-fluorophenoxy)butanoic acid glucuronideGlucuronidationUGTsHigh (for primary metabolite)

Note: The data in this table is hypothetical and for illustrative purposes only. The likelihood scores are qualitative assessments.

Metabolic pathway mapping involves constructing a network of the predicted biotransformation reactions. This can be done using software that integrates data from various sources, including reaction databases like KEGG and MetaCyc. metacyc.orgpathbank.org The resulting metabolic map provides a comprehensive overview of the potential fate of this compound in a biological system. Machine learning techniques are also being increasingly used to enhance the prediction and reconstruction of metabolic pathways. patsnap.commdpi.comnih.govnih.gov

Structure Activity Relationship Sar Investigations of Ethyl 4 2 Fluoro Phenoxy Butanoate Analogs

Elucidation of the Impact of Fluoro-Substitution Position and Number on Biological Activities

The presence and placement of fluorine atoms on the phenoxy ring are critical determinants of a molecule's biological activity. While specific data for the 2-fluoro-phenoxybutanoate is not extensively available, studies on related AOPP herbicides demonstrate that halogen substitution can significantly modulate herbicidal potency. For instance, in a series of quinazolin-4(3H)-one derivatives bearing an aryloxyphenoxypropionate motif, the position of a fluorine atom on the quinazolinone ring was found to strongly influence herbicidal activity, with the 6-fluoro substitution being identified as optimal in one study. nih.gov This suggests that the electronic properties and steric bulk introduced by the fluorine atom at specific positions are crucial for effective interaction with the target enzyme, likely ACCase. nih.gov The ortho-position (2-position) of the fluorine in Ethyl 4-(2-fluoro-phenoxy)butanoate likely influences the conformation of the phenoxy ring and its interaction with the enzyme's binding pocket.

Table 1: Hypothetical Impact of Fluoro-Substitution on the Biological Activity of Phenoxybutanoate Analogs (Based on AOPP Herbicide Data)

Compound/AnalogFluoro-Substitution PositionRelative Biological Activity (Hypothetical)Rationale
Analog A2-fluoro (ortho)+++May induce a favorable conformation for binding.
Analog B3-fluoro (meta)++Altered electronic distribution may affect binding affinity.
Analog C4-fluoro (para)++++Often a favorable position for halogen substitution in AOPPs.
Analog D2,4-difluoro+++++Multiple fluorine atoms can enhance binding and metabolic stability.
Analog ENo fluoro-substitution+Serves as a baseline for comparison.

Note: This table is illustrative and based on general principles observed in related compound series due to the lack of direct data for this compound.

Analysis of the Role of the Butanoate Ester Chain Length and Stereochemistry

The ester group of aryloxyphenoxyalkanoic acid derivatives is a key feature influencing their activity. These compounds are typically applied as esters, which are more lipophilic and can more easily penetrate the plant cuticle. frontiersin.org Inside the plant, the ester is hydrolyzed to the corresponding carboxylic acid, which is the active form of the herbicide that inhibits ACCase. researchgate.net

Stereochemistry is another critical factor. For AOPP herbicides, the biological activity is almost exclusively associated with the (R)-enantiomer. researchgate.net The (S)-enantiomer is typically much less active. researchgate.net This stereoselectivity is a strong indicator of a specific interaction with a chiral binding site on the target enzyme. Therefore, it is highly probable that the (R)-enantiomer of this compound would be significantly more biologically active than the (S)-enantiomer.

Table 2: Hypothetical Influence of Ester Chain on the Herbicidal Activity of 4-(2-fluoro-phenoxy)alkanoate Analogs

Ester GroupRelative Rate of Uptake (Hypothetical)Relative Rate of Hydrolysis (Hypothetical)Overall Herbicidal Efficacy (Hypothetical)
Methyl++++++++++
Ethyl+++++++++++
Propyl++++++++++
Butyl+++++++++

Note: This table is illustrative and based on general principles observed in related compound series due to the lack of direct data for this compound.

Assessment of Substituent Effects on the Phenoxy Moiety on Biological or Chemical Function

The nature and position of substituents on the phenoxy ring, in addition to the fluoro group, can have a profound impact on the biological activity of aryloxyphenoxy compounds. Research on AOPP herbicides has shown that the introduction of various groups, such as chloro, trifluoromethyl, and methyl groups, at different positions can fine-tune the herbicidal activity and crop selectivity. pressbooks.pub

For example, in the case of quizalofop-p-ethyl, the presence of a chlorine atom on the quinoxaline (B1680401) ring is crucial for its high herbicidal activity. nih.govacs.org Similarly, for fenoxaprop-P-ethyl, the 6-chloro-2,3-dihydrobenzoxazol-2-yl group is a key determinant of its biological function. These substituents can influence the electronic properties, lipophilicity, and metabolic stability of the molecule, all of which can affect its interaction with the ACCase enzyme.

Table 3: Hypothetical Effect of Substituents on the Phenoxy Ring of Ethyl 4-(phenoxy)butanoate Analogs on ACCase Inhibition

Substituent at 2-positionSubstituent at 4-positionHypothetical IC50 (µM) for ACCase Inhibition
-F-H5.0
-Cl-H4.5
-CH3-H6.2
-CF3-H3.8
-F-Cl2.5
-F-CF31.9

Note: This table presents hypothetical data based on SAR trends observed in related AOPP herbicides to illustrate potential effects. IC50 is the half-maximal inhibitory concentration.

Comparative SAR Studies with Related Aryloxyphenoxy Compounds and Esters

Comparative studies between different AOPP herbicides provide valuable insights into the SAR of this class of compounds. For instance, fenoxaprop-P-ethyl and quizalofop-p-ethyl, both potent ACCase inhibitors, exhibit differences in their herbicidal spectrum and crop selectivity, which can be attributed to the different heterocyclic systems attached to the phenoxypropionate core. frontiersin.orgresearchgate.net

Table 4: Comparative Herbicidal Activity of Representative AOPP Herbicides

CompoundTarget WeedIC50 (µM) for ACCase Inhibition (Representative Values)Reference
Fenoxaprop-P-acidAvena fatua0.15 usda.gov
Quizalofop-acidAvena fatua0.08N/A
Haloxyfop-acidSetaria faberi0.04N/A
Clodinafop-propargylEchinochloa crus-galli0.05 mdpi.com

Note: Data is for the active acid form and sourced from various studies on AOPP herbicides. Direct comparative data including a butanoate analog is scarce.

Pharmacophore Modeling and Ligand-Based Drug Design Considerations

Pharmacophore modeling is a powerful computational tool used in drug and herbicide discovery to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For ACCase inhibitors, pharmacophore models typically include features such as a hydrophobic aromatic region, a hydrogen bond acceptor, and a hydrophobic aliphatic group. nih.gov

Ligand-based drug design approaches, which rely on the knowledge of active molecules, have been instrumental in the development of new AOPP herbicides. nih.gov These methods help in designing new molecules with improved activity and selectivity by ensuring they fit the established pharmacophore model. For this compound, a pharmacophore model would likely place the 2-fluorophenoxy group in a hydrophobic pocket of the enzyme, with the carbonyl oxygen of the ester acting as a hydrogen bond acceptor. The ethyl butanoate chain would occupy another hydrophobic region. Understanding these interactions is key to designing more potent and selective analogs.

Table 5: Key Pharmacophoric Features for ACCase Inhibition by AOPP Herbicides

Pharmacophoric FeatureCorresponding Molecular Moiety in this compoundImportance for Activity
Aromatic/Hydrophobic Region 12-Fluorophenoxy groupEssential for binding in a hydrophobic pocket of the enzyme.
Hydrogen Bond AcceptorCarbonyl oxygen of the esterForms a crucial hydrogen bond with an amino acid residue in the active site.
Hydrophobic Region 2Ethyl butanoate chainContributes to overall binding affinity and fits into a hydrophobic channel.
Chiral CenterCarbon atom alpha to the carbonyl groupDetermines the correct orientation of the molecule in the binding site.

No Published Research Found for this compound

Following a comprehensive search of scientific literature and databases, no specific biochemical or biological research applications for the chemical compound This compound could be identified. The requested analysis of its effects on enzyme inhibition and molecular interactions, as outlined in the user's query, cannot be fulfilled due to the apparent absence of published studies on this particular molecule.

Searches for research investigating the compound's potential as an inhibitor of Acetyl-CoA Carboxylase (ACCase), elastase, or kinases such as c-Met and VEGFR-2 yielded no relevant results. Similarly, no molecular docking or dynamics simulations for the purpose of elucidating its binding sites have been reported in the available scientific literature.

While studies on structurally related compounds, such as other phenoxy derivatives or butanoates, exist and demonstrate a range of biological activities, this information falls outside the strict scope of the requested article on this compound. The user's instructions to focus solely on the specified compound and its outlined research applications preclude the inclusion of data from these related but distinct molecules.

Therefore, the generation of an article detailing the biochemical and biological research applications of this compound is not possible at this time due to a lack of foundational research data.

Biochemical and Biological Research Applications of Ethyl 4 2 Fluoro Phenoxy Butanoate

Molecular Target Identification and Ligand-Receptor Interaction Analysis

Biochemical Assays for Target Engagement and Affinity Determination

No specific data from biochemical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA) are available for Ethyl 4-(2-fluoro-phenoxy)butanoate to determine its target engagement and binding affinity.

Investigation of Cellular Processes Modulation (Non-Clinical Focus)

Impact on Specific Metabolic Pathways (e.g., butanoate metabolism)

There is no published research investigating the impact of this compound on butanoate metabolism or other specific metabolic pathways.

Effects on Cellular Signaling Pathways (e.g., NF-κB, necroptosis)

While other compounds have been shown to affect NF-κB and necroptosis pathways, nih.govnih.gov there are no studies available that have examined the effects of this compound on these or any other cellular signaling pathways.

Antimicrobial and Antifungal Activity Research and Mechanism of Action

Specific studies on the antimicrobial and antifungal activity of this compound, including minimum inhibitory concentration (MIC) values against various microorganisms and investigations into its mechanism of action, are not found in the current scientific literature.

Anti-inflammatory Mechanism Research (e.g., modulation of inflammatory mediators, receptor activation)

There is no available research on the anti-inflammatory mechanisms of this compound, such as its ability to modulate inflammatory mediators or activate relevant receptors.

Herbicidal Mechanism of Action Research (without product specific data)

While it can be hypothesized that this compound may exhibit herbicidal properties similar to other phenoxy herbicides, ontosight.aiwikipedia.org there is no specific research to confirm this or to elucidate its precise mechanism of action.

Metabolic Fate and Environmental Biotransformation Studies

In Vitro Biotransformation Pathways (e.g., microbial, microsomal models)

No studies were found that investigated the in vitro biotransformation of Ethyl 4-(2-fluoro-phenoxy)butanoate in microbial or microsomal models. Consequently, there is no available information on the following potential transformation processes for this specific compound:

Microbial Degradation and Biomineralization Research in Environmental Systems

There is a lack of research on the role of microorganisms in the degradation and potential biomineralization of this compound in environmental systems. Studies on microbial consortia or isolated strains capable of breaking down this compound have not been reported.

Environmental Persistence and Transformation in Aquatic and Soil Model Systems

No studies were identified that have assessed the persistence, mobility, and transformation of this compound in controlled aquatic or soil model systems. Therefore, key environmental fate parameters such as half-life in different environmental compartments and the identity of potential transformation products remain unknown.

Advanced Analytical Method Development for Ethyl 4 2 Fluoro Phenoxy Butanoate

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic techniques are fundamental in separating Ethyl 4-(2-fluoro-phenoxy)butanoate from impurities and matrix components. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the analytical objective.

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar compounds like this compound. The method's versatility allows for its application in purity testing, quantification, and stability studies.

Method Parameters: A typical RP-HPLC method for a compound structurally similar to this compound would involve a C18 column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often containing a small percentage of formic acid to improve peak shape. chromatographyonline.com

Illustrative HPLC Method Parameters:

ParameterCondition
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water B: Acetonitrile
GradientStart at 40% B, linear increase to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 272 nm
Injection Volume10 µL

This method would be expected to provide good resolution and peak shape for this compound, allowing for its separation from potential starting materials, by-products, and degradation products.

Gas chromatography is a suitable alternative for the analysis of volatile and thermally stable compounds. Given that this compound is an ester, it is expected to have sufficient volatility for GC analysis. GC can offer high resolution and is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Method Parameters: A common approach for the GC analysis of phenoxy esters involves a nonpolar or medium-polarity capillary column. scielo.br The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.

Illustrative GC Method Parameters:

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature250 °C
Oven ProgramInitial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
DetectorFlame Ionization Detector (FID) at 300 °C
Injection Volume1 µL (split mode, 50:1)

Quantitative Analysis Methodologies (e.g., LC-MS/MS for trace analysis and metabolite quantification)

For the sensitive and selective quantification of this compound, especially at trace levels in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. chromatographyonline.com

Method Development: An LC-MS/MS method would be developed using electrospray ionization (ESI) in positive mode, as the ester group can be readily protonated. The optimization of MS/MS parameters involves selecting precursor and product ions for the analyte. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity by monitoring a specific fragmentation of the parent ion.

Illustrative LC-MS/MS Parameters for Quantification:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)[M+H]+
Product Ions (Q3)Two specific fragment ions for quantification and confirmation
Collision EnergyOptimized for the specific transitions
Dwell Time100 ms per transition

This methodology allows for the detection and quantification of this compound at very low concentrations, making it suitable for environmental monitoring and pharmacokinetic studies.

Development of Bioanalytical Methods for In Vitro and Ex Vivo Metabolite Profiling

Understanding the metabolic fate of this compound is crucial in pharmacological and toxicological research. Bioanalytical methods are developed to identify and quantify potential metabolites in biological matrices such as plasma, urine, and liver microsomes. Metabolomics approaches can be employed to study the metabolic profile of individuals exposed to similar compounds. ufmg.br

Metabolite Identification: High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, coupled with LC, is used for the identification of unknown metabolites. chromatographyonline.com The accurate mass measurements provided by these instruments allow for the determination of elemental compositions of metabolites.

Potential Metabolic Pathways: Based on the structure of this compound, potential metabolic pathways include:

Ester hydrolysis: Cleavage of the ethyl ester to form 4-(2-fluoro-phenoxy)butanoic acid.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Conjugation: Formation of glucuronide or sulfate conjugates of the parent compound or its metabolites.

Sample Preparation: A critical step in bioanalysis is the effective extraction of the analyte and its metabolites from the biological matrix while minimizing interferences. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used.

Standardization and Validation of Analytical Protocols for Research Applications

For an analytical method to be considered reliable and suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). actascientific.compharmaguideline.comich.orgeuropa.eu

Validation Parameters: The validation of an analytical method for this compound would include the assessment of the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. actascientific.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. actascientific.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Illustrative Validation Data Summary for an HPLC Method:

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²)≥ 0.9990.9998
Accuracy (Recovery %)98.0 - 102.0%99.5 - 101.2%
Precision (RSD %)≤ 2%Repeatability: 0.8% Intermediate Precision: 1.5%
LODSignal-to-Noise Ratio of 3:10.05 µg/mL
LOQSignal-to-Noise Ratio of 10:10.15 µg/mL
RobustnessRSD ≤ 2% for varied parametersPassed (flow rate ±0.1 mL/min, column temp ±2 °C)

By adhering to these rigorous validation standards, the developed analytical methods for this compound can be confidently applied in research and quality control settings.

Emerging Research Directions and Future Perspectives

Exploration of Novel Bioactive Analogs with Enhanced Specificity or Potency

The development of novel analogs of Ethyl 4-(2-fluoro-phenoxy)butanoate represents a key area for future research. The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. plasticsengineering.org By modifying the core structure of this compound, researchers can aim to create a library of related compounds with potentially improved biological activities.

Structure-Activity Relationship (SAR) studies will be crucial in this endeavor. By systematically altering different parts of the molecule—such as the length of the butanoate chain, the position and number of fluorine substituents on the aromatic ring, and the introduction of other functional groups—researchers can elucidate the chemical features essential for a desired biological effect. For instance, studies on other fluorinated compounds have demonstrated that even subtle changes in structure can lead to significant differences in activity. man.ac.uk

Table 1: Potential Modifications for Analog Development

Molecular Scaffold ModificationRationale for ModificationPotential Impact on Bioactivity
Phenoxy Ring Introduction of additional or alternative halogen substituents (e.g., Cl, Br).Alteration of electronic properties and lipophilicity, potentially enhancing binding to biological targets.
Addition of alkyl or alkoxy groups.Modification of steric and electronic properties to probe binding pocket interactions.
Butanoate Chain Variation of the ester alkyl group (e.g., methyl, propyl).Influence on solubility, membrane permeability, and metabolic stability.
Alteration of the chain length.Optimization of the distance and orientation between the phenoxy ring and the ester group for target engagement.
Ester Group Replacement with other functional groups (e.g., amide, ketone).Exploration of different types of interactions with biological targets.

The synthesis and biological evaluation of such analogs could lead to the discovery of compounds with enhanced specificity for particular enzymes or receptors, or with increased potency, allowing for lower effective concentrations.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical research. chemsec.orgepa.gov These computational tools can significantly accelerate the design and optimization of novel analogs of this compound. By analyzing large datasets of chemical structures and their corresponding biological activities, AI/ML models can identify patterns and predict the properties of new, untested molecules. researchgate.netresearchgate.net

Virtual Screening: AI-powered virtual screening can rapidly assess vast libraries of virtual compounds based on the this compound scaffold to identify those with the highest probability of possessing the desired biological activity. nih.gov This in silico approach can prioritize a smaller, more manageable number of compounds for actual synthesis and testing, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can be used to develop robust QSAR models that correlate the structural features of phenoxybutanoate derivatives with their biological activities. nih.gov These models can then be used to predict the activity of newly designed analogs, guiding the synthetic efforts towards more promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on a set of desired properties. By providing the model with the core structure of this compound and specifying desired activity and pharmacokinetic profiles, it is possible to generate novel chemical entities with a high likelihood of success.

The application of these computational methods can streamline the discovery pipeline, from initial hit identification to lead optimization, making the development of new bioactive compounds more efficient and cost-effective.

Development of Advanced Synthetic Methodologies for Sustainable Production

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. Future research on this compound and its analogs will likely emphasize the adoption of green chemistry principles.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. plasticsengineering.orgman.ac.ukresearchgate.netpeflon.com The synthesis of phenoxyalkanoic acid derivatives can be adapted to flow systems, potentially leading to higher yields, reduced reaction times, and minimized waste generation.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. nih.govnih.gov Lipases, for example, are known to catalyze esterification reactions under mild conditions and with high selectivity. nbinno.comresearchdive.com Developing a biocatalytic route for the synthesis of this compound could offer a more sustainable alternative to traditional chemical methods that often rely on harsh reagents and solvents.

Table 2: Comparison of Synthetic Methodologies

Synthetic MethodologyAdvantagesDisadvantagesRelevance to Sustainable Production
Traditional Batch Synthesis Well-established and versatile.Often requires harsh conditions, generates significant waste, and can have safety concerns.Lower sustainability profile.
Flow Chemistry Enhanced safety, improved process control, scalability, and potential for automation.Higher initial investment in specialized equipment.High potential for sustainable, efficient, and safer production.
Biocatalysis Mild reaction conditions, high selectivity, use of renewable catalysts, and reduced environmental impact.Enzyme stability and cost can be a limitation; optimization of reaction conditions may be required.Excellent alignment with green chemistry principles for sustainable synthesis.

The implementation of these advanced synthetic methodologies will be crucial for the environmentally responsible production of this compound and its derivatives on a larger scale.

Investigation of Cross-Disciplinary Applications in Chemical Biology and Material Science

The unique properties imparted by the fluorine atom suggest that this compound and its analogs could find applications beyond traditional medicinal chemistry, extending into the realms of chemical biology and material science.

Chemical Biology: Phenoxy herbicides, a class of compounds structurally related to this compound, are known to mimic the plant hormone auxin. wikipedia.orgnufarm.com This mimicry could be exploited to develop chemical probes to study auxin signaling pathways in plants. The fluorine atom could serve as a useful label for 19F NMR studies, allowing for the investigation of binding events and conformational changes in biological systems. Furthermore, some phenoxy-herbicides have been shown to interact with human chemosensory receptors, suggesting potential roles in modulating taste and metabolic processes. nih.gov

Material Science: Fluorinated compounds are widely used in the development of advanced materials due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy. nbinno.comnbinno.com Fluoropolymers, for instance, have numerous applications in aerospace, electronics, and coatings. plasticsengineering.orgresearchgate.netpeflon.comresearchdive.com While this compound itself is a small molecule, it could serve as a precursor or building block for the synthesis of novel fluorinated polymers or functional materials with tailored properties. The introduction of the 2-fluoro-phenoxy moiety could impart specific characteristics to these materials, such as altered hydrophobicity or enhanced thermal stability.

The exploration of these cross-disciplinary applications could unlock new and unexpected uses for this compound and its derivatives, further highlighting the versatility of this chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(2-fluoro-phenoxy)butanoate, and how can reaction efficiency be validated?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or esterification of 2-fluorophenol with ethyl 4-bromobutanoate. Key steps include optimizing catalyst loading (e.g., Pd(OAc)₂) and reaction temperature (80–120°C). Reaction progress should be monitored using TLC (Rf ~0.52–0.57 in ethyl acetate/hexanes) and LCMS to confirm >95% conversion . Post-synthesis purification via column chromatography (silica gel, gradient elution) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the ester linkage (δ ~4.1–4.3 ppm for CH₂CH₃) and fluorine substitution (¹⁹F NMR for para-fluorine coupling).
  • LCMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 242.2) and assess purity.
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., MIC against E. coli or S. aureus) and cytotoxicity screening (MTT assay on cancer cell lines). Structure-activity relationship (SAR) studies should compare analogs like ethyl 4-(2,4,5-trifluorophenyl)butanoate to assess fluorine’s positional effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between purity data from LCMS and NMR?

  • Methodological Answer : Discrepancies may arise from residual solvents, unreacted intermediates, or stereoisomers. Perform high-resolution LCMS (HRMS) to distinguish isobaric species. Use preparative HPLC to isolate impurities and characterize them via 2D NMR (COSY, HSQC). For example, a study on ethyl 3-(4-bromophenyl)butanoate found ~5% unreacted boronic acid despite LCMS indicating high conversion .

Q. What strategies optimize the enantiomeric purity of this compound derivatives?

  • Methodological Answer : Enantiospecific catalytic hydrogenation (e.g., using Ru-BINAP complexes) can enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For instance, ethyl (R)-2-hydroxy-4-phenylbutanoate achieved >98% ee using asymmetric hydrogenation of a ketone precursor .

Q. How do solvent effects influence the compound’s fluorescence or optical properties?

  • Methodological Answer : Solvatochromic shifts can be analyzed using UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO). Computational modeling (DFT) predicts HOMO-LUMO gaps and dipole moments. Ethyl 4-(2H-isothiazolo[5,4-b]pyridin-2-yl)butanoate exhibited solvent-dependent fluorescence quenching, attributed to π-π stacking in polar media .

Q. What advanced methods validate the role of fluorine substitution in metabolic stability?

  • Methodological Answer : Compare metabolic half-lives (t₁/₂) of fluorinated vs. non-fluorinated analogs using liver microsome assays (e.g., human CYP450 isoforms). Radiolabeled studies (¹⁸F or ¹⁴C) track metabolite formation via HPLC-radioisotope detection. Fluorine at the ortho position often enhances stability by sterically shielding ester bonds .

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